2-Methoxypyridine-3-carbonyl chloride
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Overview
Description
2-Methoxypyridine-3-carbonyl chloride is an organic compound with the molecular formula C7H6ClNO2 It is a derivative of pyridine, featuring a methoxy group at the 2-position and a carbonyl chloride group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Methoxypyridine-3-carbonyl chloride can be synthesized through several methods. One common approach involves the chlorination of 2-methoxypyridine-3-carboxylic acid using thionyl chloride (SOCl2) or oxalyl chloride (COCl)2 under reflux conditions. The reaction typically proceeds as follows: [ \text{C7H7NO3} + \text{SOCl2} \rightarrow \text{C7H6ClNO2} + \text{SO2} + \text{HCl} ]
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated reactors and precise control of reaction parameters can enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Methoxypyridine-3-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Hydrolysis: In the presence of water, it hydrolyzes to form 2-methoxypyridine-3-carboxylic acid.
Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols under basic or neutral conditions.
Hydrolysis: Water or aqueous bases like sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
2-Methoxypyridine-3-carboxylic acid: Formed by hydrolysis.
Scientific Research Applications
2-Methoxypyridine-3-carbonyl chloride has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of various heterocyclic compounds.
Biology: Employed in the synthesis of bioactive molecules and pharmaceuticals.
Medicine: Utilized in the development of drug candidates and intermediates.
Industry: Applied in the production of agrochemicals, dyes, and polymers.
Mechanism of Action
The mechanism of action of 2-methoxypyridine-3-carbonyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions.
Comparison with Similar Compounds
2-Chloropyridine-3-carbonyl chloride: Similar structure but with a chlorine atom instead of a methoxy group.
2-Methoxypyridine-4-carbonyl chloride: Similar structure but with the carbonyl chloride group at the 4-position.
2-Methoxypyridine-3-carboxylic acid: The hydrolyzed form of 2-methoxypyridine-3-carbonyl chloride.
Uniqueness: this compound is unique due to the presence of both a methoxy group and a carbonyl chloride group on the pyridine ring. This combination imparts distinct reactivity and makes it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
2-methoxypyridine-3-carbonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO2/c1-11-7-5(6(8)10)3-2-4-9-7/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNGOTAZYPIEKRC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=N1)C(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497661 |
Source
|
Record name | 2-Methoxypyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30497661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.58 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53750-65-5 |
Source
|
Record name | 2-Methoxypyridine-3-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30497661 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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